2-Amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid
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Overview
Description
2-Amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid is a compound with the molecular formula C6H8F3NO2 and a molecular weight of 183.13 g/mol It is characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to an amino and acetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid typically involves the cyclopropanation of a suitable precursor followed by functional group transformations. One common method includes the reaction of a trifluoromethyl-substituted alkene with a diazo compound under catalytic conditions to form the cyclopropyl ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols .
Scientific Research Applications
2-Amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and agrochemicals
Mechanism of Action
The mechanism of action of 2-Amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino and acetic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-[2-(trifluoromethyl)cyclopropyl]acetic acid: Similar structure but with a different position of the trifluoromethyl group.
2-[1-(trifluoromethyl)cyclopropyl]acetic acid: Lacks the amino group, affecting its reactivity and applications.
Uniqueness
2-Amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid is unique due to the specific positioning of the trifluoromethyl group on the cyclopropyl ring, which influences its chemical reactivity and biological activity. This makes it a valuable compound for various research applications .
Properties
IUPAC Name |
2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO2/c7-6(8,9)5(1-2-5)3(10)4(11)12/h3H,1-2,10H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEGZWDBHUPGBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(C(=O)O)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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